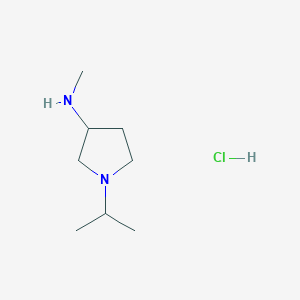

N-Methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochloride

Description

N-Methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochloride is a synthetic tertiary amine featuring a pyrrolidine ring substituted at the 1-position with a propan-2-yl (isopropyl) group and at the nitrogen atom with a methyl group.

The molecular formula of the free base is inferred as C₈H₁₈N₂, with a molecular weight of 142.24 g/mol. As a hydrochloride salt, the formula becomes C₈H₁₉ClN₂ (MW: 178.71 g/mol). The stereochemistry of the compound is unspecified here, but chiral pyrrolidine derivatives are common in enantioselective synthesis and drug design .

Properties

Molecular Formula |

C8H19ClN2 |

|---|---|

Molecular Weight |

178.70 g/mol |

IUPAC Name |

N-methyl-1-propan-2-ylpyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C8H18N2.ClH/c1-7(2)10-5-4-8(6-10)9-3;/h7-9H,4-6H2,1-3H3;1H |

InChI Key |

KHISCKDNYWRASE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(C1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochloride typically involves the reaction of N-methylpyrrolidine with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions are typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

N-Methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(S)-Piperidin-3-amine Hydrochloride () shares functional similarities but differs in ring size (6-membered piperidine vs. 5-membered pyrrolidine). Key distinctions include:

Phenothiazine Derivatives

Promethazine Hydrochloride () and its impurities (e.g., Norpromethazine Hydrochloride) feature a phenothiazine core but share tertiary amine functionalities. Comparative insights:

- Structural Complexity: Phenothiazines incorporate a planar tricyclic system, enabling π-π interactions absent in the simpler pyrrolidine analog.

- Molecular Weight : Promethazine Hydrochloride (C₁₇H₂₁ClN₂S) has a MW of 320.88 g/mol , highlighting the impact of aromatic systems on mass and solubility .

Other Pyrrolidine Derivatives

(S)-N-(Pyrrolidin-3-yl)propane-1-sulfonamide Hydrochloride ()

- Substituents : A sulfonamide group replaces the methyl/isopropyl groups, increasing polarity and hydrogen-bonding capacity.

- Molecular Weight : 264.77 g/mol (C₈H₁₈ClN₃O₂S), significantly higher due to the sulfonamide moiety.

- Applications : Sulfonamide derivatives are common in enzyme inhibition studies, suggesting divergent biological targets compared to the less-polar target compound .

2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole Hydrochloride ()

- Hybrid Structure : Combines pyrrolidine with an imidazole ring, enabling dual hydrogen-bonding and aromatic interactions.

- Molecular Weight : 151.21 g/mol (free base: C₈H₁₃N₃), lower than the target compound due to the absence of bulky isopropyl groups.

- Potential Use: Imidazole-pyrrolidine hybrids are explored as kinase inhibitors or antimicrobial agents .

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| N-Methyl-1-(propan-2-yl)pyrrolidin-3-amine HCl | C₈H₁₉ClN₂ | 178.71 | Methyl, isopropyl | Chiral synthesis, CNS agents |

| (S)-Piperidin-3-amine HCl | C₅H₁₃ClN₂ | 136.63 | None (simple amine) | Alkaloid intermediates |

| Promethazine HCl | C₁₇H₂₁ClN₂S | 320.88 | Phenothiazine, dimethylamine | Antihistamines, sedatives |

| (S)-N-(Pyrrolidin-3-yl)propane-1-sulfonamide HCl | C₈H₁₈ClN₃O₂S | 264.77 | Sulfonamide | Enzyme inhibition |

| 2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazole HCl | C₈H₁₃ClN₃ | 187.67 | Imidazole | Kinase inhibitors |

Research Findings and Implications

- Chiral Applications : Pyrrolidine derivatives like the target compound are used in chiral derivatizing agents for NMR-based enantiomeric purity determination, as seen in coumarin-containing analogs .

- Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility, critical for in vivo studies. Bulkier substituents (e.g., isopropyl) may enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

N-Methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochloride, a compound within the pyrrolidine class, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by a five-membered nitrogen-containing heterocycle with a molecular formula of C₈H₁₈ClN and a molecular weight of approximately 178.70 g/mol. The compound features a pyrrolidine ring substituted with both a methyl group and an isopropyl group, which influence its chemical reactivity and biological properties.

The synthesis typically involves the reaction between N-methylpyrrolidine and isopropylamine, often facilitated by specific solvents and catalysts to optimize yield and purity. Continuous flow reactors are frequently employed in industrial settings to enhance control over reaction parameters, ensuring consistent quality of the final product.

Preliminary studies suggest that this compound may exhibit analgesic properties and could be beneficial in treating neurological disorders. Its mechanism of action is believed to involve modulation of specific molecular targets, including receptors and enzymes associated with pain perception and neurological function.

Pharmacological Properties

Research indicates that this compound may possess a range of pharmacological activities:

- Analgesic Effects : Studies have shown potential efficacy in pain relief, suggesting its utility in developing analgesic therapies.

- Neurological Applications : There is ongoing investigation into its effects on various neurological conditions, including depression and anxiety disorders, due to its interaction with neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-pyrrolidone | C₅H₉NO | Common solvent with different applications |

| Pyrrolidine | C₄H₉N | Parent compound; simpler structure |

| N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amines | C₁₂H₁₈N₂ | Similar structure but distinct biological activities |

The unique combination of functional groups in this compound contributes to its distinct biological activity not observed in these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of pyrrolidine derivatives, including this compound:

- Antimicrobial Activity : A study evaluated various pyrrolidine derivatives for their antimicrobial properties against resistant strains of bacteria. While specific data on this compound was limited, related pyrrolidine derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus with MIC values as low as 3.12 µg/mL .

- Neuropharmacological Studies : Investigations into the neuropharmacological effects of pyrrolidine derivatives have indicated potential applications in treating mood disorders. The affinity for kappa-opioid receptors suggests that this compound may play a role in modulating pain and emotional responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.